molecular formula C14H13ClO3 B6380134 4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261955-34-3

4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380134
CAS RN: 1261955-34-3
M. Wt: 264.70 g/mol
InChI Key: WEKQRFKKXOOVKM-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, commonly referred to as CMMP, is a phenolic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a white, crystalline solid with a melting point of 135-140°C, and a molecular weight of 214.6 g/mol. CMMP is produced by the reaction of 2-chloro-5-methoxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

CMMP is widely used in scientific research due to its wide range of applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and materials science. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, indolines, and oxazoles. CMMP has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.

Mechanism of Action

CMMP is a phenolic compound, and its mechanism of action is believed to involve the formation of an intermediate phenolate anion, which is then attacked by the electrophilic species of the reactant. This reaction results in the formation of a phenoxide ion, which can then undergo a variety of different reactions, depending on the reactant. For example, the phenoxide ion can undergo nucleophilic substitution reactions or addition reactions.
Biochemical and Physiological Effects
CMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to have a protective effect against oxidative stress. In addition, CMMP has been shown to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using CMMP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a stable compound, and its reaction with other compounds can be easily controlled and monitored. However, there are some limitations to using CMMP in laboratory experiments. For example, it is not soluble in water, and its reactivity can be affected by the presence of other compounds. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in certain types of reactions.

Future Directions

There are a number of potential future directions for research involving CMMP. One potential direction is to explore the potential of CMMP as a drug delivery system, as its reactivity and solubility properties may make it a suitable candidate for this purpose. Additionally, further research could be done to investigate the effects of CMMP on the metabolism of other drugs, as well as its potential as an inhibitor of other enzymes. Finally, more research could be done to investigate the potential of CMMP as an anti-cancer agent, as its anti-inflammatory and anti-oxidant properties may make it a promising candidate for this purpose.

Synthesis Methods

The synthesis of CMMP from the two reactants, 2-chloro-5-methoxyphenol and 2-methoxyphenol, is a simple two-step process. In the first step, the two reactants are mixed together in an acid medium, such as sulfuric acid or hydrochloric acid, and heated to a temperature of 80-90°C. The reaction proceeds for several hours, during which time the two reactants undergo a nucleophilic substitution reaction to form the desired product, CMMP. In the second step, the reaction mixture is cooled and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKQRFKKXOOVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685670
Record name 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol

CAS RN

1261955-34-3
Record name [1,1′-Biphenyl]-4-ol, 2′-chloro-3,5′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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